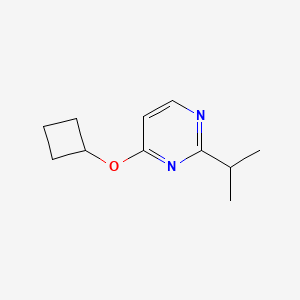

4-Cyclobutoxy-2-(propan-2-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclobutyloxy-2-propan-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8(2)11-12-7-6-10(13-11)14-9-4-3-5-9/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRSQNKUQYLIEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)OC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Cyclobutoxy 2 Propan 2 Yl Pyrimidine

Retrosynthetic Analysis of the 4-Cyclobutoxy-2-(propan-2-yl)pyrimidine Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals two primary disconnection points.

The most logical initial disconnection is the C4-O ether bond. This is a common strategy for ethers, leading to two key precursors: a pyrimidine (B1678525) ring activated for nucleophilic substitution at the 4-position, such as 4-chloro-2-(propan-2-yl)pyrimidine (B1280127), and cyclobutanol (B46151). This approach simplifies the problem into the synthesis of a functionalized pyrimidine and a separate cyclic alcohol.

A further disconnection of the pyrimidine ring itself suggests its formation from simpler acyclic components. Based on established pyrimidine syntheses, the 2-isopropyl-substituted pyrimidine core can be disconnected into isobutyramidine (to provide the C2-isopropyl group and the N1-C2-N3 fragment) and a three-carbon (C4-C5-C6) electrophilic unit, such as malondialdehyde or a synthetic equivalent. This two-pronged retrosynthetic strategy provides a clear and logical roadmap for the synthesis of the target molecule.

Exploration of Pyrimidine Core Synthesis Relevant to this compound

The formation of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over more than a century. wikipedia.org These methods can be broadly categorized into classical cyclocondensations, modern multi-component reactions, and catalyst-mediated approaches.

Conventional Cyclocondensation Reactions

The principal and most traditional method for pyrimidine synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with an N-C-N containing species like an amidine, urea, or guanidine (B92328). wikipedia.orgnih.gov The Pinner synthesis, first reported in 1884, is a prime example and is directly applicable to the target molecule. wikipedia.orgslideshare.net This reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.net For the synthesis of the 2-(propan-2-yl)pyrimidine core, isobutyramidine would be condensed with a suitable 1,3-dielectrophile like malondialdehyde or ethyl 3,3-diethoxypropanoate. The reaction proceeds through nucleophilic attack, dehydration, and subsequent aromatization to form the stable pyrimidine ring. slideshare.net

| Reaction Name | Reactants | Key Features | Reference |

|---|---|---|---|

| Pinner Synthesis | Amidine + β-Dicarbonyl Compound | Forms 2-substituted pyrimidines. Versatile and widely used. | wikipedia.orgslideshare.netslideshare.net |

| General Synthesis | Urea + β-Dicarbonyl Compound | Produces 2-pyrimidinones (uracils). | wikipedia.org |

| General Synthesis | Guanidine + β-Dicarbonyl Compound | Yields 2-aminopyrimidines. | wikipedia.orgnih.gov |

| From Chalcones | Amidines + Chalcones | A cycloaddition approach to form substituted pyrimidines. | researchgate.net |

Multi-Component Reactions (MCRs) for Pyrimidine Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. bohrium.com The Biginelli reaction, discovered in 1891, is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.org While this reaction does not directly yield the target aromatic pyrimidine, the resulting dihydropyrimidine (B8664642) core can be a precursor for further functionalization and aromatization. thieme-connect.comnih.govnih.gov

More recent advancements have led to the development of catalytic MCRs that offer greater flexibility and access to highly substituted pyrimidines. mdpi.com For instance, a regioselective, iridium-catalyzed multicomponent synthesis has been reported that assembles pyrimidines from amidines and up to three different alcohol molecules. bohrium.comacs.orgfigshare.com This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as byproducts, and allows for the creation of unsymmetrically decorated pyrimidines with high efficiency. acs.orgorganic-chemistry.org

| Reaction Type | Components | Typical Product | Advantages | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-ones/thiones | Operational simplicity, high atom economy. | wikipedia.orgorganic-chemistry.orgnih.gov |

| Iridium-Catalyzed MCR | Amidine + up to 3 Alcohols | Fully substituted, aromatic pyrimidines | High regioselectivity, sustainable (uses alcohols). | bohrium.comacs.orgfigshare.com |

| ZnCl₂-Catalyzed Coupling | Enamine, Orthoformate, Ammonium Acetate | 4,5-Disubstituted pyrimidines | Single-step synthesis from functionalized enamines. | organic-chemistry.org |

Catalyst-Mediated Pyrimidine Annulation Approaches

Transition-metal catalysis has emerged as a powerful tool for the construction of heterocyclic rings, including pyrimidines. nih.gov These methods often provide access to substitution patterns that are difficult to achieve through classical means. Various catalytic systems have been developed that utilize different metals and reaction pathways.

For example, ruthenium-catalyzed multicomponent tandem reactions can produce 2-(N-alkylamino)pyrimidines directly from guanidine salts and alcohols. mdpi.com Nickel-catalyzed dehydrogenative coupling of alcohols and amidines also provides an effective route to pyrimidines. mdpi.com Copper catalysts have been employed in the cyclization of ketones with nitriles under basic conditions. mdpi.com These catalyst-mediated approaches expand the synthetic toolbox, enabling the efficient and often regioselective assembly of the pyrimidine core from diverse starting materials. organic-chemistry.orgnih.gov

| Catalyst System | Reactants | Reaction Type | Reference |

|---|---|---|---|

| PN₅P-Ir-pincer complexes | Amidines, Alcohols | Dehydrogenative multicomponent coupling | mdpi.comacs.org |

| Nickel Complexes | Alcohols, Amidines | Dehydrogenative multicomponent coupling | mdpi.com |

| Ruthenium Complexes | Guanidine, Alcohols | [3+2+1] multicomponent tandem synthesis | mdpi.com |

| Copper Catalyst | Ketones, Nitriles | [2+2+2] cyclization | mdpi.com |

| ZnBr₂ | Enamidines, Orthoesters | [5+1] annulation | mdpi.com |

Introduction of the 4-Cyclobutoxy Moiety: Etherification and Ring-Opening/Closing Strategies

Following the synthesis of the 2-(propan-2-yl)pyrimidine core, the next critical step is the introduction of the 4-cyclobutoxy group. The most direct and widely practiced method for this transformation is nucleophilic aromatic substitution (SNAr) on a 4-halopyrimidine precursor.

This etherification is typically achieved via a Williamson ether synthesis-type reaction. ru.nl The process involves reacting 4-chloro-2-(propan-2-yl)pyrimidine with cyclobutanol in the presence of a strong base, such as sodium hydride (NaH). mdpi.com The base deprotonates the cyclobutanol to form the more nucleophilic cyclobutoxide anion, which then attacks the electron-deficient C4 position of the pyrimidine ring, displacing the chloride leaving group to form the desired ether linkage. The synthesis of the 4-chloro-2-isopropylpyrimidine precursor can be accomplished by treating the corresponding 4-hydroxypyrimidine (B43898) (or its tautomer, pyrimidin-4-one) with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com

Alternative, though less common, strategies could theoretically involve ring-opening of highly strained systems like bicyclobutanes, which can react with nucleophiles to form substituted cyclobutanes. acs.org Another hypothetical route might involve the electrocyclic ring-opening of a cyclobutene (B1205218) derivative to form a transient diene for subsequent reactions. researchgate.net However, for the specific purpose of forming a C-O ether bond on a pre-formed pyrimidine ring, direct etherification remains the most practical and efficient strategy.

Cyclobutane (B1203170) Ring Synthesis and Derivatization

The cyclobutanol required for the etherification step is itself a synthetic target. Cyclobutane rings are typically synthesized via [2+2] cycloaddition reactions. nih.govharvard.edu These can be photochemical cycloadditions between two alkene units or thermal cycloadditions involving ketenes. harvard.edu Other methods include ring expansion of cyclopropanol (B106826) derivatives or ring enlargement of oxaspiropentanes. nih.gov Once the cyclobutane skeleton is formed, standard functional group manipulations can be used to install the hydroxyl group, yielding cyclobutanol ready for coupling with the pyrimidine core. organic-chemistry.org

Alkylation/Etherification at the Pyrimidine C-4 Position

The introduction of the cyclobutoxy group at the C-4 position of the pyrimidine ring is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy relies on a precursor pyrimidine that is activated at the C-4 position with a suitable leaving group, most commonly a halogen such as chlorine.

The general reactivity trend for nucleophilic substitution on dihalopyrimidines dictates that the C-4 position is more reactive than the C-2 position. stackexchange.com This selectivity is attributed to the greater electron deficiency at C-4, which allows for more effective stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. stackexchange.com

A common synthetic route would start with a 2-isopropyl-4-chloropyrimidine intermediate. The etherification is then carried out by reacting this intermediate with cyclobutanol in the presence of a strong base.

Reaction Scheme:

Step 1: Deprotonation of Cyclobutanol: A strong base, such as sodium hydride (NaH), is used to deprotonate cyclobutanol, forming the more nucleophilic sodium cyclobutoxide.

Step 2: Nucleophilic Attack: The cyclobutoxide anion then attacks the electron-deficient C-4 carbon of the 2-isopropyl-4-chloropyrimidine, displacing the chloride ion.

An analogous procedure is reported for the synthesis of 4-alkoxy-2-isopropyl-6-methylpyrimidine, where 6-hydroxy-2-isopropyl-4-methylpyrimidine is first chlorinated with phosphorus oxychloride (POCl3) to yield 4-chloro-2-isopropyl-6-methylpyrimidine, which is then reacted with various alcohols to form the corresponding ethers. mdpi.com

| Reactant 1 | Reactant 2 | Reagent | Typical Solvent | Product |

|---|---|---|---|---|

| 2-isopropyl-4-chloropyrimidine | Cyclobutanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | This compound |

Installation of the 2-(Propan-2-yl) Substituent: Isopropyl Group Introduction

The installation of the isopropyl group at the C-2 position can be accomplished through various methods, either by building the pyrimidine ring from a precursor already containing the isopropyl moiety (e.g., using isopropylamidine) or by introducing it onto a pre-existing pyrimidine ring. The latter approach is discussed here.

Direct C-H functionalization at the C-2 position of pyrimidines is challenging. Therefore, the most common strategies for direct alkylation involve the use of a pyrimidine precursor substituted with a leaving group at the C-2 position, which can then participate in cross-coupling reactions.

Grignard Reactions: A 2-halopyrimidine, such as 2-chloropyrimidine, can react with an isopropyl Grignard reagent, like isopropylmagnesium chloride or bromide. wikipedia.orgorgsyn.orgsigmaaldrich.comchegg.com The reaction involves the coupling of the nucleophilic carbon of the Grignard reagent with the electrophilic C-2 carbon of the pyrimidine ring. wikipedia.org This method is effective for forming C-C bonds but requires careful control of reaction conditions to avoid side reactions due to the high reactivity of the Grignard reagent. orgsyn.org

Negishi Coupling: The Negishi coupling is a powerful palladium-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.orgorganic-chemistry.org In this context, a 2-halopyrimidine can be coupled with an isopropylzinc reagent (e.g., isopropylzinc bromide). This method often offers better functional group tolerance compared to Grignard reactions. wikipedia.org Research has shown that the Negishi coupling of 2-bromopyrimidine (B22483) with isopropylzinc bromide can yield 2-isopropylpyrimidine. However, the choice of palladium catalyst and ligand is crucial to minimize the formation of the rearranged n-propylpyrimidine byproduct. acs.org

| Method | Pyrimidine Substrate | Isopropyl Source | Catalyst/Reagent | Key Advantages | Potential Challenges |

|---|---|---|---|---|---|

| Grignard Reaction | 2-Chloropyrimidine or 2-Bromopyrimidine | Isopropylmagnesium chloride/bromide | None (direct reaction) | Readily available reagents, straightforward setup. | High reactivity can lead to side reactions; requires anhydrous conditions. |

| Negishi Coupling | 2-Bromopyrimidine or 2-Iodopyrimidine | Isopropylzinc bromide | Palladium complex (e.g., Pd(PPh₃)₄) + Ligand | High functional group tolerance, milder conditions. wikipedia.org | Isomerization to n-propyl byproduct possible, catalyst cost. acs.org |

Functional group interconversion refers to the transformation of one functional group into another. fiveable.meimperial.ac.uk While direct alkylation is often more efficient for installing an isopropyl group, it is theoretically possible to form it from another substituent at the C-2 position. This approach is generally more complex and involves multiple synthetic steps.

For instance, one could hypothesize a route starting from a 2-substituted pyrimidine that can be converted into an isopropyl group. A possible, albeit lengthy, pathway could involve:

Starting Material: A pyrimidine with a functional group at C-2 that can be elaborated, such as a 2-carboxaldehyde or a 2-methyl group.

Wittig Reaction: If starting with 2-formylpyrimidine, a Wittig reaction with isopropylidene triphenylphosphorane could form a 2-(prop-1-en-2-yl)pyrimidine.

Reduction: Subsequent catalytic hydrogenation of the double bond would yield the desired 2-isopropylpyrimidine.

This multi-step approach is less common and less efficient than direct cross-coupling methods for this specific transformation. Functional group interconversions are more strategically employed when they enable access to structures not easily formed by direct coupling or when they are part of a broader synthetic strategy involving multiple transformations. fiveable.me

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of pyrimidine derivatives aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. rasayanjournal.co.innih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. nih.govpowertechjournal.com The use of microwave irradiation can be applied to several steps in the synthesis of this compound. bohrium.comorientjchem.org

For the etherification at the C-4 position, a microwave-assisted SNAr reaction between 2-isopropyl-4-chloropyrimidine and cyclobutanol could significantly shorten the reaction time from hours to minutes. orientjchem.org Similarly, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are often compatible with microwave heating, which can improve reaction efficiency and catalyst turnover. nih.gov

| Synthetic Step | Conventional Heating | Microwave-Assisted Method | Primary Advantage |

|---|---|---|---|

| C-4 Etherification (SNAr) | Reflux for several hours | Irradiation for 5-30 minutes at 80-120°C | Reduced reaction time, improved yield. orientjchem.org |

| C-2 Isopropylation (Negishi Coupling) | Stirring at room temp or gentle heat for hours | Irradiation for 10-40 minutes at 100-150°C | Faster reaction rates, potentially lower catalyst loading. nih.gov |

One of the core tenets of green chemistry is the reduction or elimination of hazardous organic solvents. rasayanjournal.co.in Research into pyrimidine synthesis has explored solvent-free ("neat") reactions and the use of environmentally benign solvents like water or ethanol. powertechjournal.comacs.orgmdpi.com

Solvent-Free Synthesis: Many condensation reactions to form the pyrimidine ring itself can be performed under solvent-free conditions, often using a solid catalyst and heat or mechanical grinding (mechanochemistry). acs.orgresearchgate.net While the subsequent substitution reactions to introduce the cyclobutoxy and isopropyl groups typically require a solvent, minimizing solvent use throughout the entire synthetic sequence is a key green objective.

Aqueous Media: While organometallic reagents like Grignard and organozinc compounds are incompatible with water, certain catalyzed cross-coupling reactions can be adapted to aqueous systems using specific ligands and phase-transfer catalysts. Furthermore, the initial synthesis of the pyrimidine core via multicomponent reactions is often amenable to being performed in water, which serves as a safe, non-toxic, and inexpensive solvent. eurekaselect.com The development of water-soluble catalysts and robust reaction conditions continues to be an active area of research to make the synthesis of complex molecules like this compound more sustainable. mdpi.comeurekaselect.com

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of the asymmetrically substituted this compound necessitates careful consideration of stereochemical and regiochemical control to ensure the desired isomer is obtained. While the target molecule itself is achiral, stereochemical principles become pertinent if chiral starting materials or reagents are employed. Regioselectivity is a primary concern, focusing on the specific placement of the isopropyl and cyclobutoxy groups at the C2 and C4 positions of the pyrimidine ring, respectively.

A plausible and common synthetic strategy for such a compound involves a two-step process: the formation of a dihalopyrimidine precursor followed by sequential nucleophilic aromatic substitution (SNAr) reactions. A key intermediate in this approach would be a 2-substituted-4-chloropyrimidine.

Regioselective Synthesis of the Pyrimidine Core

The construction of the 2-(propan-2-yl)pyrimidine framework can be achieved through the condensation of a 1,3-dicarbonyl compound with isobutyramidine. To introduce the necessary functional group for the subsequent introduction of the cyclobutoxy moiety, a pyrimidone intermediate is often synthesized first, which can then be converted to a more reactive chloropyrimidine.

For instance, the reaction of isobutyramidine with a suitable β-ketoester would yield 4-hydroxy-2-isopropylpyrimidine. This intermediate can then be chlorinated, typically using phosphorus oxychloride (POCl₃), to produce 4-chloro-2-isopropylpyrimidine. A similar procedure has been documented for the synthesis of the analogous 4-chloro-2-isopropyl-6-methyl-pyrimidine from its corresponding 4-hydroxy precursor. prepchem.com

Regioselectivity in Nucleophilic Aromatic Substitution

The introduction of the cyclobutoxy group is typically achieved via a nucleophilic aromatic substitution reaction, where the chlorine atom at the C4 position of 4-chloro-2-isopropylpyrimidine is displaced by the cyclobutoxide anion (generated from cyclobutanol and a base).

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. The reactivity of the positions on the pyrimidine ring generally follows the order C4(6) > C2 >> C5. acs.org This inherent reactivity profile favors the substitution at the C4 position, making the synthesis of this compound from 4-chloro-2-isopropylpyrimidine highly regioselective.

In cases where a dichloropyrimidine is used as a starting material, such as 2-isopropyl-4,6-dichloropyrimidine, the regioselectivity of the substitution becomes a critical factor. Generally, nucleophilic substitution on 2,4-dichloropyrimidines is selective for the C4 position. wuxiapptec.com However, this selectivity can be influenced by the electronic properties of other substituents on the ring. For example, an electron-withdrawing group at the C5 position enhances the preference for C4 substitution. nih.govacs.org Conversely, an electron-donating group at the C6 position can direct the incoming nucleophile to the C2 position. wuxiapptec.com In the context of synthesizing this compound, the use of a precursor where the C4 position is selectively activated (e.g., 4-chloro-2-isopropylpyrimidine) circumvents these regioselectivity issues.

The table below summarizes the general regiochemical outcomes in the nucleophilic aromatic substitution of dichloropyrimidines.

| Substituent at C5/C6 | Preferred Position of Nucleophilic Attack |

| Hydrogen | C4 |

| Electron-withdrawing group at C5 | C4 |

| Electron-donating group at C6 | C2 |

Stereochemical Considerations

As this compound is an achiral molecule, stereochemical control is not a factor in the synthesis of the final product itself. However, if a chiral derivative of cyclobutanol were used as the nucleophile, the stereochemistry of the starting alcohol would be retained in the final product. This is because the nucleophilic aromatic substitution reaction involves the attack of the oxygen atom of the alcohol on the pyrimidine ring, and the bonds to the stereocenter in the cyclobutane ring are not broken during this process.

The table below outlines the expected stereochemical outcome for the reaction of a chiral cyclobutanol with 4-chloro-2-isopropylpyrimidine.

| Stereochemistry of Cyclobutanol | Stereochemistry of Product | Mechanism |

| (R)-enantiomer | (R)-enantiomer | SNAr (Retention of configuration) |

| (S)-enantiomer | (S)-enantiomer | SNAr (Retention of configuration) |

Computational Chemistry and in Silico Investigations of 4 Cyclobutoxy 2 Propan 2 Yl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. jchemrev.comijcce.ac.ir It is employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization, by finding the minimum energy conformation on the potential energy surface. samipubco.com For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), have proven reliable for predicting molecular geometries and thermodynamic parameters. jchemrev.commdpi.com

The geometry optimization process yields key structural data, including bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, if available, to validate the computational method. jchemrev.com Furthermore, DFT calculations provide crucial energetic information, such as the total energy, enthalpy of formation, and Gibbs free energy, which are essential for assessing the molecule's stability. nih.govnih.govacs.org

| Parameter | Calculated Value |

| Total Energy | (Representative value in Hartrees) |

| Enthalpy of Formation | (Representative value in kcal/mol) |

| Gibbs Free Energy | (Representative value in kcal/mol) |

| Dipole Moment | (Representative value in Debye) |

Table 1. Representative Energetic Properties of 4-Cyclobutoxy-2-(propan-2-yl)pyrimidine Calculated by DFT. These values are illustrative of typical DFT outputs.

| Bond/Angle | Type | Calculated Value |

| N1-C2 | Bond Length | (Representative value in Å) |

| C4-O | Bond Length | (Representative value in Å) |

| O-C(cyclobutyl) | Bond Length | (Representative value in Å) |

| C2-N1-C6 | Bond Angle | (Representative value in degrees) |

| N1-C4-O | Bond Angle | (Representative value in degrees) |

Table 2. Representative Optimized Geometric Parameters for this compound from DFT Calculations. These values are illustrative of typical DFT outputs.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comepstem.net

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.comaip.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. epstem.netekb.eg A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. aip.orgnih.gov Analysis of the spatial distribution of these orbitals on the this compound structure can identify the likely sites for electrophilic and nucleophilic attack. epstem.net

| Molecular Orbital | Energy (eV) | Description |

| HOMO | (Representative Value) | Indicates regions susceptible to electrophilic attack. |

| LUMO | (Representative Value) | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | (Representative Value) | Correlates with chemical reactivity and kinetic stability. |

Table 3. Representative Frontier Molecular Orbital Energies for this compound. These values are illustrative of typical FMO analysis outputs.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target and for elucidating the molecular basis of ligand-receptor interaction. nih.gov The pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, targeting a wide range of proteins. mdpi.com Consequently, this compound could potentially interact with various protein families, such as protein kinases (e.g., Cyclin-Dependent Kinases - CDKs), proteases, or G protein-coupled receptors (GPCRs), which are common targets for pyrimidine-based inhibitors. nih.govmdpi.comtcmsp-e.comnih.gov

Following a docking simulation, binding mode analysis is performed to understand how the ligand fits into the active site of the protein. This involves a detailed examination of the intermolecular interactions that stabilize the complex. Key interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms) on both the ligand and protein residues.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the cyclobutyl and propan-2-yl groups) and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine) in the binding pocket. mdpi.com

π-Interactions: These can include π-π stacking between the pyrimidine ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) or π-cation interactions between the pyrimidine ring and positively charged residues (e.g., Arginine). mdpi.com

Analysis of these interactions provides critical insights into the structural determinants of binding affinity and selectivity. tcmsp-e.comresearchgate.net

| Interaction Type | Putative Interacting Residue(s) | Ligand Moiety Involved |

| Hydrogen Bond | e.g., Gln, Asp, Ser | Pyrimidine ring nitrogens |

| Hydrophobic | e.g., Leu, Val, Ile | Cyclobutoxy group |

| Hydrophobic | e.g., Ala, Met, Phe | Propan-2-yl group |

| π-π Stacking | e.g., Phe, Tyr, His | Pyrimidine ring |

Table 4. Illustrative Binding Mode Analysis for this compound with a Hypothetical Protein Target. This table represents a typical output from docking analysis.

Docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol) of a given ligand pose and rank different compounds or poses against each other. nih.gov These functions approximate the free energy of binding by considering terms for various interactions like van der Waals forces, electrostatic interactions, and hydrogen bonds.

Before relying on docking results, it is crucial to validate the docking protocol. nih.gov A common validation method is to remove the native ligand from a protein's crystal structure, re-dock it, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. nih.govrsc.org An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking algorithm can accurately reproduce the experimental binding mode. nih.gov Another validation approach involves using a "decoy set" — a collection of known inactive molecules seeded with a few active compounds — to test if the docking protocol can successfully identify and rank the active ligands higher than the decoys, a process known as enrichment analysis. nih.govdiva-portal.org

| Validation Metric | Result | Interpretation |

| Re-docking RMSD | e.g., < 2.0 Å | The docking protocol accurately reproduces the known binding pose. |

| Enrichment Factor | e.g., > 1.0 | The protocol can distinguish active compounds from inactive decoys. |

| Binding Energy Score | (Representative value in kcal/mol) | An estimate of the binding affinity for the predicted pose. |

Table 5. Representative Docking Validation and Scoring Results. These values are illustrative of a typical validation process.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. aip.orgnih.gov By solving Newton's equations of motion for the system, MD simulations can assess the stability of the docked pose and explore the conformational flexibility of both the ligand and the protein within the complex. nih.govnih.gov

An MD simulation of the this compound-protein complex, typically run for tens to hundreds of nanoseconds, can confirm whether the key interactions predicted by docking are maintained over time. nih.gov Common analyses of MD trajectories include calculating the RMSD of the protein backbone and the ligand to monitor structural stability, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues to identify flexible or rigid regions of the protein upon ligand binding. nih.gov This provides a more realistic and robust assessment of the binding stability and the dynamic nature of the molecular recognition process.

| Analysis Metric | Description | Representative Finding |

| Ligand RMSD | Measures the deviation of the ligand's position from its initial docked pose over time. | A stable, low RMSD value suggests the ligand remains securely in the binding pocket. |

| Protein RMSF | Measures the fluctuation of individual residues around their average positions. | Lower fluctuations in active site residues can indicate stabilization by the ligand. |

| Hydrogen Bond Occupancy | Calculates the percentage of simulation time a specific hydrogen bond is present. | High occupancy confirms the stability of key hydrogen bond interactions. |

Table 6. Representative Data from Molecular Dynamics Simulation Analysis. This table illustrates typical metrics used to evaluate the stability of a ligand-protein complex.

Simulation Setup and Force Field Selection

The computational investigation of this compound, particularly through molecular dynamics (MD) simulations, necessitates a meticulously defined simulation setup and the careful selection of an appropriate force field. These choices are fundamental to the accuracy and reliability of the simulation results, ensuring they realistically represent the molecule's behavior at an atomic level.

The initial step involves preparing the molecular system. This includes generating the 3D coordinates of this compound and, if studying its interaction with a biological target like a protein, preparing the protein structure by adding missing atoms (such as hydrogens) and ensuring correct protonation states. nih.gov The molecule is then placed in a simulation box, typically a periodic boundary box of a specific shape (e.g., cubic or triclinic), which is then filled with solvent molecules, most commonly water, to mimic physiological conditions. nih.gov Ions, such as sodium and chloride, are added to neutralize the system and achieve a desired ionic concentration.

The selection of a force field is a critical decision. A force field is a set of mathematical functions and parameters that describe the potential energy of the system's atoms. uiuc.eduwikipedia.org For a small, drug-like molecule such as this compound, widely used and validated force fields include the General AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF). nih.gov These force fields are designed to be compatible with biomolecular force fields like AMBER and CHARMM, respectively, making them ideal for studying protein-ligand interactions. nih.gov The parameters for the force field, which include terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic), are derived from both quantum mechanical calculations and experimental data to reproduce molecular geometries and interaction energies accurately. uiuc.edunih.gov

Once the system is built and the force field is assigned, the simulation proceeds through several stages. An initial energy minimization step is performed to remove any steric clashes or unfavorable geometries. This is followed by a gradual heating of the system to the target temperature (e.g., 300 K or 310 K) and an equilibration phase where pressure and temperature are allowed to stabilize. nih.gov The final production run, which can range from nanoseconds to microseconds depending on the process being studied, generates the trajectory data for subsequent analysis. nih.govnih.gov

| Parameter | Typical Value/Choice | Purpose |

| Force Field | GAFF, CGenFF, OPLS-AA | To define the potential energy and forces governing atomic interactions. |

| Solvent Model | TIP3P, SPC/E | To explicitly represent the aqueous environment. |

| Box Type | Cubic, Triclinic | To create a periodic system that mimics an infinite environment. |

| Temperature | 300 K / 310 K | To simulate physiological temperature. |

| Pressure | 1 bar | To simulate atmospheric pressure. |

| Ensemble | NPT (Isothermal-isobaric) | To maintain constant number of particles, pressure, and temperature. |

| Integration Timestep | 2 fs | The time interval for calculating forces and updating positions. |

| Simulation Length | 100 ns - 1 µs | The duration of the production simulation to capture relevant dynamics. |

Trajectory Analysis and Interaction Hotspot Identification

Following a molecular dynamics simulation, the resulting trajectory—a record of all atomic positions and velocities over time—is subjected to rigorous analysis to extract meaningful biochemical insights. For this compound interacting with a target protein, trajectory analysis focuses on understanding the stability of the binding, the conformational changes in both the ligand and the protein, and the specific interactions that mediate their association.

The core of the analysis involves identifying and quantifying the interactions between this compound and the protein. This can be achieved through several methods:

Hydrogen Bond Analysis: This tracks the formation and duration of hydrogen bonds between the pyrimidine nitrogens (as potential acceptors) and the protein's donor/acceptor residues.

Hydrophobic Contact Analysis: This identifies which amino acid residues form non-polar contacts with the cyclobutoxy and propan-2-yl groups of the ligand.

Interaction Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy and to decompose this energy into contributions from individual residues, thereby identifying key residues for binding. rsc.org

Identifying "interaction hotspots"—regions on the protein surface that are critical for binding—is a crucial goal. nih.govnih.gov These hotspots are often characterized by a high frequency and stability of interactions throughout the simulation. github.io Mixed-solvent MD simulations, where the protein is simulated in a solution containing water and small organic probe molecules (like isopropanol (B130326) or benzene), can also be used. nih.gov These probes compete for binding sites on the protein surface, and the regions where they accumulate highlight potential binding hotspots. nih.govgithub.io By analyzing the trajectory of this compound in its binding site, one can map out the specific amino acids that form a persistent network of interactions, defining the hotspot responsible for its binding affinity and specificity. nih.gov

| Analysis Method | Information Gained | Relevance to this compound |

| RMSD | System stability, ligand binding stability. | Confirms if the ligand remains stably bound in the target site. |

| RMSF | Flexibility of protein residues. | Shows how ligand binding affects the dynamics of the protein. |

| Hydrogen Bond Analysis | Identification of specific polar interactions. | Determines the role of pyrimidine nitrogens in anchoring the ligand. |

| Hydrophobic Contact Maps | Identification of non-polar interactions. | Highlights key interactions involving the cyclobutoxy and propan-2-yl groups. |

| MM/GBSA | Estimation of binding free energy and per-residue contributions. | Quantifies the strength of binding and identifies key energy-contributing residues. |

| Mixed-Solvent MD | Identification of general binding hotspots on the protein surface. | Can predict the binding site and key interaction regions for the ligand. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchpublish.com For a compound like this compound, QSAR can be employed to predict the biological activity of novel, structurally similar pyrimidine derivatives and to guide the design of more potent molecules. nih.gov

The development of a QSAR model involves several key steps:

Data Set Curation: A dataset of pyrimidine derivatives with experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values) against a specific target is compiled. researchpublish.com This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecule's structure and properties. Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). researchpublish.com

Model Generation: Statistical methods are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Multiple Linear Regression (MLR) is a common technique, but more advanced machine learning methods like Artificial Neural Networks (ANN) are also used, especially for complex, non-linear relationships. researchpublish.comnih.gov

Model Validation: The model's statistical significance and predictive ability are rigorously assessed. Internal validation is often performed using methods like leave-one-out cross-validation (yielding a Q² value). tandfonline.com External validation involves using the model to predict the activities of the test set compounds and comparing the predictions to the experimental values (yielding an R²_pred value). nih.gov

A successful QSAR model for a series of pyrimidine analogs could reveal which structural features are most important for activity. For instance, the model might show that the size of the alkoxy group at the 4-position or the presence of hydrogen bond acceptors on the pyrimidine ring are critical for high potency. researchpublish.com This information provides a rational basis for designing new derivatives, including modifications to the this compound scaffold, with improved biological profiles. tandfonline.com

| Descriptor Type | Example | Information Encoded |

| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular composition and size. |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall) | Atomic connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area, Volume | 3D shape and size of the molecule. |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and polarity. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov For this compound, a pharmacophore model can be generated to guide the discovery of new, structurally diverse compounds that could elicit a similar biological effect. benthamdirect.com

A pharmacophore model is an abstract representation of a molecule, defined by features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups. tandfonline.com There are two main approaches to generating a pharmacophore model:

Ligand-Based: When the 3D structure of the target is unknown, a model can be built by aligning a set of known active molecules and extracting the common chemical features that are presumed to be responsible for their activity. benthamdirect.com

Structure-Based: If the crystal structure of the target protein in complex with a ligand is available, the key interaction points between the ligand and the protein can be directly mapped to generate a pharmacophore model. tandfonline.comnih.gov

For this compound, a hypothetical pharmacophore model would likely include:

Two Hydrogen Bond Acceptor (HBA) features corresponding to the nitrogen atoms in the pyrimidine ring.

One or two Hydrophobic (HY) features representing the cyclobutoxy and the propan-2-yl groups.

Once validated, this pharmacophore model serves as a 3D query for virtual screening. nih.gov Large databases of chemical compounds, containing millions of structures, are rapidly searched to identify molecules that can geometrically match the pharmacophore query. researchgate.net The molecules that fit the model (the "hits") are then prioritized for further investigation, such as molecular docking or experimental testing. This approach allows for the efficient exploration of vast chemical space to discover novel scaffolds that retain the key interaction features of the original molecule, potentially leading to the identification of new lead compounds with improved properties. nih.gov

| Pharmacophoric Feature | Potential Origin in this compound |

| Hydrogen Bond Acceptor (HBA) | Pyrimidine ring nitrogens |

| Hydrophobic (HY) | Cyclobutoxy group |

| Hydrophobic (HY) | Propan-2-yl (isopropyl) group |

| Aromatic Ring (AR) | Pyrimidine ring |

Structure Activity Relationship Sar Studies Centered on 4 Cyclobutoxy 2 Propan 2 Yl Pyrimidine Analogues

Systematic Modification of the 4-Cyclobutoxy Moiety and its Influence on Biological Activity

The 4-cyclobutoxy group is a key feature, likely contributing to the compound's binding affinity and physicochemical properties. The cyclobutane (B1203170) ring, in particular, is an increasingly utilized motif in drug design. nih.govru.nlvilniustech.lt Its unique puckered three-dimensional structure can provide conformational restriction to the molecule, improve metabolic stability, and effectively fill hydrophobic pockets within a target protein. nih.govru.nlvilniustech.lt

Introducing substituents onto the cyclobutane ring can significantly alter the compound's biological activity by modifying its steric profile, polarity, and potential for hydrogen bonding. The strategic placement of functional groups can lead to enhanced interactions with the target protein or improved pharmacokinetic properties. For instance, adding polar groups like hydroxyls could increase solubility, while fluorine atoms might enhance metabolic stability and binding affinity. cambridgemedchemconsulting.com

The table below illustrates hypothetical SAR data for substitutions on the cyclobutane ring, demonstrating how different functional groups could modulate inhibitory activity.

| Compound | R Group on Cyclobutane Ring | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|

| Parent | -H | 50 | Baseline activity. |

| Analogue 1a | -OH (trans) | 25 | Potential for new hydrogen bond with the target, improving affinity. |

| Analogue 1b | -F (trans) | 30 | Increases binding affinity through favorable polar interactions and enhances metabolic stability. |

| Analogue 1c | -CH₃ (trans) | 75 | May introduce minor steric hindrance or unfavorably alter the conformation. |

| Analogue 1d | =O (keto) | 150 | Introduces a polar ketone group that may be sterically or electronically unfavorable for the binding pocket. |

The ether linkage connecting the cyclobutane ring to the pyrimidine (B1678525) nucleus is another critical point for modification. Replacing the oxygen atom with bioisosteres—substituents or groups with similar physical or chemical properties—can modulate the compound's electronic character, bond angle, lipophilicity, and metabolic stability. u-tokyo.ac.jp Common bioisosteric replacements for an ether linkage include thioethers (-S-), amines (-NH-), or methylene (B1212753) groups (-CH₂-).

Each variation offers distinct properties:

Thioether (-S-): Increases lipophilicity and alters the bond angle and length compared to the ether linkage.

Amine (-NH-): Introduces a hydrogen bond donor, which could form a new, beneficial interaction with the biological target. It also increases polarity.

Methylene (-CH₂-): Removes the hydrogen bond acceptor capability of the ether oxygen and increases the flexibility and lipophilicity of the linker.

| Linker (X) | Name | Key Properties | Potential Impact on Activity |

|---|---|---|---|

| -O- | Ether (Parent) | Flexible, H-bond acceptor, polar. | Baseline activity. |

| -S- | Thioether | Less polar, different bond angle/length. | May improve affinity for a more lipophilic pocket. |

| -NH- | Amine | H-bond donor and acceptor, more polar. | Could significantly increase potency if H-bond donation is favorable. |

| -CH₂- | Methylene | Non-polar, removes H-bond acceptor site. | Likely to decrease activity if H-bond acceptance is crucial for binding. |

Elucidation of the 2-(Propan-2-yl) Group's Contribution to Molecular Interactions

The isopropyl group at the C-2 position of the pyrimidine ring is presumed to be essential for activity, likely by fitting into a specific hydrophobic pocket of the target. The size, shape, and lipophilicity of this substituent are critical determinants of binding affinity.

The isopropyl group is a small, branched alkyl group that provides more steric bulk than a linear propyl group but less than a tert-butyl group. This specific size and shape can be crucial for achieving selectivity for the intended biological target over other proteins. Its branched nature restricts its rotational freedom, which can be entropically favorable for binding. Electronically, the isopropyl group is a weak electron-donating group, which can subtly influence the electron density of the pyrimidine ring.

To probe the requirements of the binding pocket, the isopropyl group can be replaced with other alkyl or aryl substituents. This exploration helps to map the steric and electronic boundaries of the pocket. For instance, replacing the isopropyl group with a larger tert-butyl group might introduce steric clashes, leading to a loss of activity. Conversely, a smaller ethyl or a conformationally constrained cyclopropyl (B3062369) group could either improve or diminish activity, depending on the precise shape of the binding site. Aromatic substitutions would explore the potential for π-π stacking or other interactions within the pocket.

| Compound | Substituent at C-2 | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|

| Parent | Isopropyl | 50 | Optimal fit in a small, hydrophobic pocket. |

| Analogue 2a | Ethyl | 100 | Suboptimal filling of the hydrophobic pocket. |

| Analogue 2b | tert-Butyl | 500 | Steric clash with the binding pocket. |

| Analogue 2c | Cyclopropyl | 40 | Rigid structure provides a favorable conformation for binding. |

| Analogue 2d | Phenyl | >1000 | Too large for the pocket and wrong electronics. |

Impact of Substituent Patterns on the Pyrimidine Nucleus on SAR

The pyrimidine ring itself is a key pharmacophoric element, often acting as a scaffold and participating in hydrogen bonding with the target via its nitrogen atoms. researchgate.netorientjchem.org The electronic properties of this ring can be fine-tuned by adding substituents at the unoccupied C-5 or C-6 positions. nih.gov The pyrimidine system is considered a bioisostere of the purine (B94841) analog of ATP, which can facilitate its uptake and interaction with kinase targets. nih.gov

Adding electron-withdrawing groups (EWGs) such as halogens (-F, -Cl) or a cyano group (-CN) at the C-5 position would decrease the electron density of the ring. This can enhance the hydrogen bond acceptor strength of the ring nitrogens and potentially introduce new favorable interactions. In contrast, adding small electron-donating groups (EDGs) like a methyl group (-CH₃) would increase the ring's electron density. SAR studies have shown that even small changes, such as the presence of a halogen or methoxy (B1213986) group, can significantly increase the biological activity of pyrimidine-based compounds. nih.govjuniperpublishers.com

| Compound | Substituent at C-5 | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|

| Parent | -H | 50 | Baseline activity. |

| Analogue 3a | -F | 15 | Enhances H-bond acceptor strength of ring nitrogens; may form a key interaction with the target. |

| Analogue 3b | -Cl | 25 | Similar electronic effect to fluorine but with larger size, potentially filling a small pocket. |

| Analogue 3c | -CH₃ | 80 | Small steric bulk may be tolerated, but the electron-donating effect is unfavorable. |

| Analogue 3d | -NH₂ | 5 | Introduces a strong H-bond donor, leading to a significant increase in potency. researchgate.net |

Pyrimidine Core Substituent Positions and Their Significance

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine nucleus. researchgate.net SAR studies on a series of pyrimidine-4-carboxamides, which share a similar core structure, have demonstrated that modifications at the C2, C4, and C6 positions significantly influence inhibitory potency. nih.govnih.gov

Research into pyrimidine-4-carboxamide (B1289416) inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) provides a clear example of this principle. nih.gov A high-throughput screening identified an initial hit compound which was systematically modified at three key positions (R¹, R², and R³) to optimize potency and physicochemical properties. nih.govnih.gov

Key findings from these modifications include:

C2 Position: Conformational restriction of the substituent at this position proved crucial. Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure resulted in a threefold increase in inhibitory potency. nih.govnih.gov

C6 Position: The substituent at the C6 position was found to modulate both activity and lipophilicity. Exchanging a morpholine (B109124) group for an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased the compound's activity by a factor of ten. nih.govnih.gov

C4 Position: The carboxamide group at the C4 position was also subject to modification, with a cyclopropylmethylamide found to be an optimal R¹ substituent. nih.gov

The combination of these optimized substituents—(S)-3-phenylpiperidine at C2, (S)-3-hydroxypyrrolidine at C6, and a cyclopropylmethylamide at C4—led to the development of a nanomolar potent inhibitor, demonstrating the synergistic effect of strategic substitutions around the pyrimidine core. nih.gov

| Compound | R¹ (C4-Substituent) | R² (C2-Substituent) | R³ (C6-Substituent) | Inhibitory Potency (pIC₅₀) |

|---|---|---|---|---|

| Hit Compound (2) | Cyclopropylmethylamide | N-methylphenethylamine | Morpholine | 6.09 |

| Intermediate | Cyclopropylmethylamide | (S)-3-phenylpiperidine | Morpholine | ~6.57 |

| Optimized Compound (1) | Cyclopropylmethylamide | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 |

Data sourced from studies on pyrimidine-4-carboxamide inhibitors. nih.gov

Bioisosteric Replacements on the Pyrimidine Ring

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's activity, attenuate toxicity, or alter its pharmacokinetic profile by exchanging one atom or group with another that has broadly similar properties. cambridgemedchemconsulting.com While the pyrimidine ring itself is a critical pharmacophore, the principles of bioisosterism are often applied to its substituents or, in some cases, to the core ring structure itself.

The goal of a bioisosteric replacement is to create a new molecule with similar biological properties to the parent compound. cambridgemedchemconsulting.com This can involve physicochemically or topologically similar replacements. cambridgemedchemconsulting.com For instance, the 1,2,3-triazole ring is a well-known bioisostere for various functional groups and heterocyclic rings due to its structural characteristics, including polarity, rigidity, and its ability to participate in hydrogen bonding. unimore.it

Examples of bioisosteric replacements relevant to heterocyclic drug design include:

Ring Replacements: Small aliphatic rings like cyclopropane (B1198618) are recognized as viable replacements for aromatic rings, which can improve physicochemical properties. nih.gov

Functional Group Mimicry: In quorum sensing inhibitors, a 2-difluoromethylpyridine group has been successfully used as a bioisosteric replacement for a pyridine-N-oxide, enhancing the biological activity of the parent compound. rsc.org

| Original Group/Ring | Bioisosteric Replacement | Rationale/Effect |

|---|---|---|

| Pyridine-N-Oxide | 2-Difluoromethylpyridine | Enhances biological activity in certain models. rsc.org |

| Aromatic Ring | Cyclopropyl Group | Can improve physicochemical properties. nih.gov |

| Morpholine Ring | Pyran Ring | Alters molecular conformation and orientation. cambridgemedchemconsulting.com |

| Amide Bond | 1,2,3-Triazole | Mimics structural features and improves stability. unimore.it |

Conformational Flexibility and Rotational Barriers in Relation to SAR

The three-dimensional shape and flexibility of a molecule are critical determinants of its interaction with biological targets. nih.gov For pyrimidine derivatives, both conformational rigidity and flexibility can be key to modulating ligand-protein interactions and, consequently, biological function. nih.gov

The pyrimidine ring itself possesses a high degree of deformability. researchgate.net Theoretical studies have shown that the ring can transition from a planar equilibrium conformation to a nonplanar "sofa" configuration with only a small increase in energy (less than 1.5 kcal mol⁻¹). researchgate.net This inherent flexibility means that at room temperature, a certain fraction of molecules will exist in a nonplanar structure, which can influence receptor binding. researchgate.net

In SAR studies, strategically controlling conformational flexibility is a powerful tool. A rigid molecular skeleton can pre-organize crucial substituents into an optimal orientation for binding, potentially leading to higher affinity and selectivity. nih.gov This principle was clearly demonstrated in the optimization of pyrimidine-4-carboxamide inhibitors. nih.govnih.gov The replacement of a flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine ring led to a significant increase in potency. nih.govnih.gov This enhancement is attributed to the rigid piperidine (B6355638) ring locking the phenyl group into a more favorable conformation for binding to the target enzyme. nih.gov

| Substituent at C2 Position | Conformational Character | Relative Potency |

|---|---|---|

| N-methylphenethylamine | Flexible | Baseline |

| (S)-3-phenylpiperidine | Conformationally Restricted | 3-fold increase nih.govnih.gov |

In Silico SAR Studies and Predictive Modeling

Computational, or in silico, methods are indispensable tools for modern drug discovery and for elucidating the SAR of compounds like 4-Cyclobutoxy-2-(propan-2-yl)pyrimidine analogues. These techniques allow for the modeling of ligand-target interactions, the exploration of binding patterns, and the quantitative prediction of biological activity. nih.gov

Common in silico approaches applied to pyrimidine derivatives include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov Docking studies on pyrimidine and pyridine (B92270) derivatives have been used to investigate their binding modes within the EGFR-Kinase domain and to identify structural features responsible for selectivity. nih.govtandfonline.com In studies of VEGFR-2 inhibitors, docking was used to confirm that novel pyrimidine-5-carbonitrile derivatives showed binding patterns similar to the known inhibitor sorafenib. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For pyrimidine-based inhibitors, QSAR analyses have been employed to quantitatively explore the relationship between various binding parameters and structural features that dictate inhibitory activity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. This method can reveal the stability of a ligand within the active site of a target, as demonstrated by a 100 ns simulation of a potent pyrimidine derivative in the active site of VEGFR-2. nih.gov

These computational studies are crucial for rational drug design, helping to prioritize the synthesis of compounds with improved potency and selectivity. nih.govhumanjournals.com

| In Silico Method | Application for Pyrimidine Analogues | Reference |

|---|---|---|

| Molecular Docking | Explore binding patterns and identify structural features for selectivity. | nih.gov |

| QSAR Analysis | Correlate structural features with inhibitory activity quantitatively. | nih.gov |

| Molecular Dynamics | Reveal the stability of a compound in the target's active site over time. | nih.gov |

| ADME Prediction | Assess pharmacokinetic properties of potential drug candidates. | tandfonline.com |

Biological Target Engagement and Mechanistic Studies of 4 Cyclobutoxy 2 Propan 2 Yl Pyrimidine

Identification of Potential Molecular Targets via Proteomic or Phenotypic Screening Approaches

The initial identification of the molecular target for 4-Cyclobutoxy-2-(propan-2-yl)pyrimidine, referred to in key studies as compound 10580, was achieved through a multi-stage screening process designed to find compounds effective against glioblastoma-initiating cells (GICs). These cells are known for their resistance to conventional therapies.

A large-scale drug screen of uncharacterized compounds was performed on temozolomide-resistant GIC lines. From this screen, compound 10580 was identified as being highly effective in killing GICs while showing no toxicity to normal neural stem cells. To elucidate its mechanism of action, a proteomic approach was employed. This involved creating probe conjugates of the compound to identify its binding partners within the cellular proteome. Subsequent analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) successfully identified Dihydroorotate (B8406146) Dehydrogenase (DHODH) as the primary molecular target. DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis. researchgate.net

This target identification was further supported by metabolome analysis, which showed a significant accumulation of dihydroorotate, the substrate of DHODH, in GICs treated with the compound. researchgate.net This accumulation is a direct biochemical consequence of DHODH inhibition, confirming the engagement of this compound with its identified target in a cellular context.

Biochemical Characterization of Target Interaction

The interaction between this compound and its target, DHODH, has been characterized through various biochemical and mechanistic studies. These studies confirm that the compound directly antagonizes the enzymatic activity of DHODH, leading to a disruption of pyrimidine metabolism.

Mechanistic studies have revealed that this compound functions as an inhibitor of DHODH. researchgate.net The primary mechanism is the antagonism of the enzyme's catalytic activity. DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. By inhibiting this step, the compound effectively blocks the entire pathway, depriving cancer cells of the necessary pyrimidines for proliferation. researchgate.netnih.gov The inhibition of this pathway is particularly effective against cancer cells, which are often more reliant on de novo synthesis than normal cells that can utilize the salvage pathway. researchgate.net

| Compound Name/Class | Target | IC50 | Ki |

| Quinoline based analogue 41 | DHODH | 9.71 ± 1.4 nM | Not Reported |

| 1,7-naphthyridine 46 | DHODH | 28.3 ± 3.3 nM | Not Reported |

| D,L-5-trans-methyl DHO | DHODH | Not Reported | 45 µM |

| HOSU-53 | DHODH | 22.8 ± 12.3 nM | Not Reported |

This table presents data for other DHODH inhibitors to provide a comparative context for the potency of compounds targeting this enzyme. researchgate.netnih.govnih.gov

Cellular Pathway Modulation and Signalling Cascade Analysis

The inhibition of DHODH by this compound initiates a cascade of cellular events that extend beyond the immediate depletion of pyrimidine pools. These downstream effects are critical to its anti-cancer activity.

The validation of DHODH as the therapeutically relevant target of this compound was conducted using a panel of in vitro cell-based assays. The primary models were human glioblastoma-initiating cell lines, including those resistant to the standard chemotherapeutic agent temozolomide (B1682018) (TMZ-resistant GICs). researchgate.net The compound demonstrated potent anti-proliferative effects against these GICs, inducing cell cycle arrest. researchgate.net Crucially, the cytotoxic effects of the compound could be rescued by the addition of uridine (B1682114) to the cell culture medium. nih.gov Uridine can be utilized by the pyrimidine salvage pathway, thus bypassing the block in the de novo synthesis pathway. This rescue effect provides strong evidence that the compound's anti-proliferative activity is a direct result of DHODH inhibition and the subsequent pyrimidine depletion.

The inhibition of DHODH and the resulting pyrimidine starvation trigger significant downstream biological effects. One of the most notable effects observed with this compound treatment is the modulation of the key stem cell factor, SOX2. researchgate.net

Treatment with the compound was found to dramatically decrease the levels of SOX2 in GICs, both in vitro and in vivo. This reduction in SOX2 is a critical event that leads to a loss of the "stemness" properties of these cancer cells. Further investigation revealed that the decrease in SOX2 levels was due to the enhanced nuclear export of the SOX2 protein in a CRM1-dependent manner. researchgate.net This suggests a novel link between pyrimidine metabolism and the regulation of key transcription factors that maintain the cancer stem cell phenotype. The ultimate downstream effect of this pathway modulation is the prevention of tumorigenesis, as demonstrated in preclinical models. researchgate.net

Allosteric Modulation and Orthosteric Binding Site Analysis

Detailed, publicly available scientific literature specifically elucidating the allosteric modulation and orthosteric binding site of this compound is not available at this time. General studies on pyrimidine-based compounds have explored their potential as allosteric modulators for various receptors. For instance, research has been conducted on pyrimidine derivatives as allosteric modulators of purine (B94841) and pyrimidine receptors, such as A1 and A3 adenosine (B11128) receptors. These studies have identified that the structure-activity relationships for allosteric effects are distinct from those for orthosteric binding. However, this body of research does not specifically involve this compound.

Analysis of the orthosteric binding site for pyrimidine-containing compounds often reveals interactions with key amino acid residues within the target protein. For example, in the context of tubulin polymerization inhibitors, 2,4,5-substituted pyrimidines have been found to bind to the colchicine-binding site. Similarly, certain 2,4-disubstituted pyrimidines designed as neuronal nitric oxide synthase inhibitors have been shown to interact with the active site of the enzyme. Without specific studies on this compound, any description of its binding interactions would be speculative.

Resistance Mechanisms and Target Mutational Analysis

There is currently no specific information in the public domain detailing resistance mechanisms or target mutational analysis related to this compound. Research into resistance mechanisms for other pyrimidine derivatives, such as those used in cancer therapy, has identified various ways in which cells can become less sensitive to treatment. These can include mutations in the target protein that prevent effective drug binding, as well as alterations in cellular pathways that bypass the inhibitory effect of the compound.

Future Perspectives and Emerging Research Avenues for 4 Cyclobutoxy 2 Propan 2 Yl Pyrimidine

Rational Design of Next-Generation Pyrimidine (B1678525) Derivatives Based on SAR Insights

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. For 4-Cyclobutoxy-2-(propan-2-yl)pyrimidine, a systematic SAR exploration would be the first step in designing next-generation analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future research would focus on systematically modifying the three key components of the molecule: the 2-position isopropyl group, the 4-position cyclobutoxy group, and the pyrimidine core itself.

Modification of the 2-position: The isopropyl group at the C2 position can be replaced with various other alkyl or aryl groups to probe the size and nature of the binding pocket. For instance, replacing it with larger groups might enhance van der Waals interactions, while introducing polar functionalities could establish new hydrogen bonds. nih.gov

Modification of the 4-position: The cyclobutoxy moiety is a key feature. SAR studies would involve altering the ring size (e.g., to cyclopropoxy, cyclopentoxy) or introducing substituents on the cyclobutane (B1203170) ring to optimize binding and metabolic stability. Replacing the ether linkage with other functionalities, such as an amino or thioether group, could also be explored.

Substitution on the Pyrimidine Ring: The C5 and C6 positions of the pyrimidine ring are amenable to substitution. Introducing small electron-withdrawing or electron-donating groups could modulate the electronic properties of the ring system, potentially influencing target engagement and pharmacokinetic properties. mdpi.com

These systematic modifications, guided by computational modeling and in vitro screening, will generate crucial SAR data. This data will, in turn, inform the rational design of new derivatives with superior therapeutic profiles.

| Modification Site | Example Modifications | Potential Impact Explored by SAR |

| 2-position (Isopropyl) | n-propyl, tert-butyl, phenyl, substituted phenyl | Probing steric tolerance and hydrophobic interactions in the binding pocket. |

| 4-position (Cyclobutoxy) | Cyclopentyloxy, 3-hydroxycyclobutoxy, piperidinyl | Optimizing lipophilicity, metabolic stability, and introducing new interaction points. |

| 5- and 6-positions | Halogens (F, Cl), Methyl, Amino | Modulating ring electronics, improving target affinity and ADME properties. |

Application of Fragment-Based Drug Discovery (FBDD) or De Novo Design

Modern drug discovery increasingly relies on innovative strategies like Fragment-Based Drug Discovery (FBDD) and de novo design to identify novel lead compounds. nih.govnih.gov These approaches offer an efficient alternative to traditional high-throughput screening.

Fragment-Based Drug Discovery (FBDD): In an FBDD approach, the core structural motifs of this compound could be utilized as starting fragments. researchgate.net Small molecule libraries of fragments such as cyclobutanol (B46151), 2-isopropylpyrimidine, or 4-aminopyrimidine (B60600) could be screened against a biological target. mdpi.com Once low-affinity but high-quality "hits" are identified, they can be grown or linked together to generate more potent, drug-like molecules that incorporate the key features of the parent compound. researchgate.net For example, a fragment hit could be elaborated by adding the cyclobutoxy or isopropyl moiety to improve its binding affinity. This method allows for a more efficient exploration of chemical space and often yields lead compounds with better ligand efficiency. nih.gov

De Novo Design: De novo design involves the computational construction of novel molecules that are predicted to bind to a specific target. researchgate.net If the biological target of this compound is known, its binding site can be used as a template. De novo design algorithms can then build molecules, atom by atom or fragment by fragment, that are complementary to the target's binding pocket. This approach can generate entirely novel scaffolds that may possess superior properties compared to existing chemical series. The pyrimidine core could serve as a foundational building block in such a design process. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Space Exploration

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by enabling the rapid analysis and navigation of vast chemical spaces. mdpi.comnih.gov For this compound, these technologies offer several promising avenues.

Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data from pyrimidine derivatives to predict the biological activity, toxicity, and pharmacokinetic (ADME) properties of novel, computationally designed analogues. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Generative Models: AI-powered generative models can design novel pyrimidine derivatives from scratch. acs.org These models learn the underlying patterns from large chemical databases and can generate molecules that are structurally similar to this compound but possess optimized properties. nih.gov This facilitates the exploration of uncharted regions of chemical space around the core scaffold. nih.gov

High-Throughput Virtual Screening: AI algorithms can screen massive virtual libraries of compounds against a biological target far more quickly than physical screening methods. This can help identify novel pyrimidine-based hits that might not be discovered through traditional means. nih.gov

| AI/ML Application | Description | Potential Outcome for Pyrimidine Derivatives |

| Predictive QSAR | Develops models to predict activity/toxicity based on chemical structure. | Prioritization of synthetic candidates, reducing unnecessary experiments. |

| Generative Chemistry | Creates novel molecular structures with desired properties. | Discovery of novel, patentable pyrimidine scaffolds with high predicted activity. |

| Virtual Screening | Rapidly screens large compound libraries against a target in silico. | Identification of new hit compounds from diverse chemical libraries. |

Development of Advanced Methodologies for Synthesis and Characterization

The efficient synthesis and unambiguous characterization of novel analogues are critical for advancing the study of this compound. Modern synthetic methodologies can accelerate the creation of compound libraries for SAR studies.

Microwave-Assisted and Flow Synthesis: Techniques such as microwave-assisted organic synthesis (MAOS) and continuous flow chemistry can dramatically reduce reaction times and improve yields for the synthesis of pyrimidine derivatives. nih.gov These methods allow for the rapid generation of a diverse library of analogues for biological evaluation.

Novel Coupling Reactions: The development of more efficient and versatile cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can facilitate the introduction of a wide range of substituents onto the pyrimidine core, which is crucial for extensive SAR exploration. nih.gov

Advanced Characterization: Sophisticated analytical techniques are essential for confirming the structure and purity of newly synthesized compounds. While standard techniques like NMR and mass spectrometry are routine, advanced methods such as X-ray crystallography can provide detailed 3D structural information, which is invaluable for understanding drug-target interactions and guiding further design efforts. rsc.org

Exploration of Novel Therapeutic Areas Driven by Mechanistic Understanding